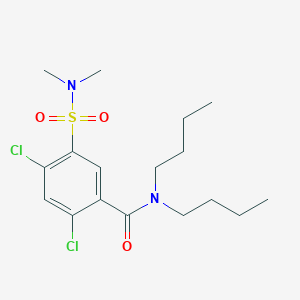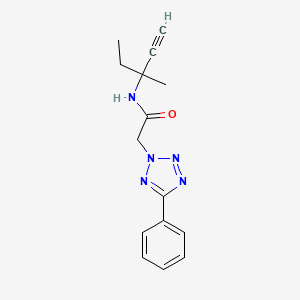
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE
Descripción general
Descripción
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms to specific positions on the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the amino group.
Alkylation: Introduction of the alkyne group to the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the alkyne group to a diketone.
Reduction: Reduction of the nitro groups to amino groups.
Substitution: Halogen substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the alkyne group.
2,4-dichloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide: Lacks the sulfonyl group.
5-[(dimethylamino)sulfonyl]-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide: Lacks the chlorine atoms.
Uniqueness
The presence of both the sulfonyl and alkyne groups in 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-(3-METHYL-1-PENTYN-3-YL)BENZAMIDE makes it unique compared to its similar compounds
Propiedades
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-methylpent-1-yn-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3S/c1-6-15(3,7-2)18-14(20)10-8-13(12(17)9-11(10)16)23(21,22)19(4)5/h1,8-9H,7H2,2-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMQWVVMIKYYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ETHYL-1,11B-DIMETHYL-5,6,11,11B-TETRAHYDRO-1H-[1,3]OXAZOLO[4,3-A]BETA-CARBOLIN-3-ONE](/img/structure/B4309815.png)
![ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE](/img/structure/B4309817.png)
![DIETHYL 2-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}METHYLENE)MALONATE](/img/structure/B4309820.png)
![ETHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-3-PHENYLPROPANOATE](/img/structure/B4309835.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4309837.png)
METHANONE](/img/structure/B4309858.png)
![1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B4309865.png)
![METHYL 2-PHENYL-2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]ACETATE](/img/structure/B4309872.png)
![METHYL 2-PHENYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4309878.png)
![METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE](/img/structure/B4309895.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-({2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)PROPANOATE](/img/structure/B4309907.png)

![2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4309918.png)
